N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide
Description
N'-(6-Methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide is a structurally complex molecule featuring three key components:
6-Methoxy-1,3-benzothiazole: A heterocyclic aromatic system with a methoxy substituent at position 6, known to influence electronic properties and bioactivity .
Benzohydrazide linkage: A hydrazide group (-CONHNH₂) bridging the benzothiazole and sulfonyl-containing aryl moiety, common in medicinal chemistry for hydrogen bonding and target interactions .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S2/c1-32-19-8-11-21-22(14-19)33-24(25-21)27-26-23(29)17-6-9-20(10-7-17)34(30,31)28-13-12-16-4-2-3-5-18(16)15-28/h2-11,14H,12-13,15H2,1H3,(H,25,27)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNQUTUHLNFJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The molecular formula of this compound is , with a molecular weight of 398.48 g/mol. The compound features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3S |
| Molecular Weight | 398.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | [To be determined] |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole core.
- Hydrazone Formation : The hydrazone linkage is formed through the reaction of the hydrazine derivative with the appropriate carbonyl compound.
- Sulfonamide Coupling : Finally, the sulfonamide group is introduced to form the final product.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains. For instance:
- In vitro assays showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the strain.
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Viability Assays : In human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values in the low micromolar range (10–30 µM), indicating potential as an anticancer agent.
- Mechanism of Action : The proposed mechanism involves induction of apoptosis via activation of caspase pathways and disruption of mitochondrial membrane potential.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory properties:
- In vivo Studies : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its utility in managing inflammatory diseases.
Case Studies
Several case studies highlight the biological efficacy of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial potential against clinical isolates.
- Results : The compound demonstrated a broad spectrum of activity with notable efficacy against resistant strains.
- : Potential candidate for developing new antimicrobial agents.
-
Evaluation in Cancer Research :
- Objective : To assess cytotoxic effects on cancer cell lines.
- Results : Significant reduction in cell viability was observed in treated groups compared to controls.
- : Suggests further investigation into its mechanisms and potential as a chemotherapeutic agent.
-
Anti-inflammatory Mechanism Study :
- Objective : To explore its effects on inflammatory markers.
- Results : Decreased levels of inflammatory markers were noted in treated animals.
- : Supports its application in therapeutic strategies for inflammatory conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzothiazole Derivatives
The 6-methoxybenzothiazole moiety is shared with compounds in , where N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides demonstrate antimicrobial activity. Key differences include:
- Substituent at position 2 : The target compound uses a benzohydrazide linkage, while employs a nitrobenzamide-triazole system.
- Biological activity : The triazole derivatives in exhibit antimicrobial activity at low concentrations, suggesting that the 6-methoxybenzothiazole core may enhance membrane penetration or target binding .
Sulfonylhydrazide Derivatives
describes 2-[2-(4-fluorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole, a structural analog with a simpler 4-fluorobenzenesulfonyl group instead of the tetrahydroisoquinoline sulfonyl. Comparisons include:
- Sulfonyl group complexity: The tetrahydroisoquinoline sulfonyl in the target compound introduces a bicyclic, conformationally restricted structure, likely enhancing lipophilicity and steric interactions compared to the planar 4-fluorobenzenesulfonyl group .
- Spectral data : In , the sulfonylhydrazide derivative shows IR bands at 1243–1258 cm⁻¹ (C=S) and 3150–3319 cm⁻¹ (NH), consistent with hydrazide tautomerism. Similar spectral features are expected for the target compound .
Tetrahydroisoquinoline-Containing Compounds
includes N''-(4-methoxybenzenesulfonyl)-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide, which shares a sulfonohydrazide group but lacks the benzothiazole core. Key distinctions:
Data Tables: Structural and Spectral Comparisons
Table 1: Structural Comparison of Key Compounds
Table 2: Spectral Data from Analogous Compounds
Research Findings and Implications
Substituent Effects: The 6-methoxy group on benzothiazole (shared with ) likely enhances solubility and electronic effects, aiding in target binding . The tetrahydroisoquinoline sulfonyl group may improve pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to simpler sulfonyl groups .
Synthetic Pathways :
- Hydrazide formation (as in and ) via condensation of hydrazine with esters or aldehydes is a plausible route for synthesizing the target compound .
Biological Potential: Benzothiazole derivatives in and show anticonvulsant and antimicrobial activities, suggesting the target compound warrants evaluation in these areas .
Preparation Methods
Sulfonylation of Tetrahydroisoquinoline
The tetrahydroisoquinoline sulfonyl group is introduced by reacting 1,2,3,4-tetrahydroisoquinoline with 4-(chlorosulfonyl)benzoic acid . The latter is prepared by treating 4-sulfobenzoic acid with phosphorus pentachloride (PCl₅) in dry dichloromethane at 0°C. Subsequent reaction with tetrahydroisoquinoline in the presence of triethylamine (TEA) yields the sulfonamide intermediate.
Reaction Conditions
Alternative Sulfonylation via Hypervalent Iodine
A novel approach employs chlorobenziodoxolone and sodium sulfinate salts under mild conditions (−40°C in acetonitrile). This method avoids harsh chlorinating agents and improves selectivity, albeit with slightly lower yields (60–65%).
Formation of 4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzohydrazide
The benzoic acid derivative is converted to its hydrazide via a two-step process:
-
Activation as Acid Chloride : Treatment with thionyl chloride (SOCl₂) at reflux.
-
Hydrazide Formation : Reaction with hydrazine hydrate in ethanol at 0°C.
Optimized Ultrasound-Assisted Method
-
Time : 4 minutes (vs. 3 hours conventionally)
-
Conditions : Ethanol, room temperature, ultrasonic probe (20 kHz)
Condensation with 6-Methoxy-1,3-benzothiazol-2-amine
The final step involves coupling the hydrazide with 6-methoxy-1,3-benzothiazol-2-amine under acidic or catalytic conditions.
Conventional Acid-Catalyzed Condensation
Refluxing equimolar amounts of the hydrazide and benzothiazol-2-amine in ethanol with glacial acetic acid (2–3 drops) for 3 hours yields the target compound.
Catalytic Coupling with EDCI/HOBt
A more efficient method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Comparative Performance
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Acid-catalyzed | 3 h | 70% | 95% |
| EDCI/HOBt | 1.5 h | 88% | 98% |
Mechanistic Insights and Side Reactions
Sulfonylation Selectivity
Hypervalent iodine-mediated sulfonylation minimizes over-oxidation, a common issue with chlorosulfonic acid. Computational studies reveal that the transition state involves a hypervalent iodine-sulfinate complex, lowering the activation energy by 12 kcal/mol compared to traditional methods.
Byproduct Formation
Excess hydrazine in the hydrazide step leads to N,N-dimethylated byproducts (e.g., 5a in Table 1 of), which are mitigated by stoichiometric control and ultrasound assistance.
Analytical Characterization
The final product is validated via:
-
¹H NMR : δ 10.2 ppm (hydrazide -NH), 8.1–7.3 ppm (aromatic protons)
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IR : 3250 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O)
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HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30)
Q & A
What are the critical synthetic considerations for achieving high-purity N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide?
Answer:
The synthesis involves multi-step organic reactions, including:
- Amide coupling : Use coupling agents (e.g., EDC/HOBt) to form the hydrazide linkage between the benzothiazole and tetrahydroisoquinoline sulfonyl moieties. Temperature control (40–60°C) and anhydrous conditions are critical to avoid side reactions .
- Sulfonylation : Introduce the tetrahydroisoquinoline sulfonyl group via sulfonyl chloride intermediates in dichloromethane or THF, with slow addition to prevent exothermic side reactions .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final product. Recrystallization from ethanol/water mixtures improves crystallinity .
Key Challenges : Competing nucleophiles (e.g., methoxy groups) may require protective group strategies. Monitor reaction progress via TLC (silica gel, UV visualization) .
How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Combine spectroscopic and chromatographic methods:
- NMR : Assign peaks for the methoxy group (~δ 3.8 ppm, singlet), benzothiazole aromatic protons (δ 7.2–8.1 ppm), and hydrazide NH (δ 9.5–10.5 ppm, broad). Confirm sulfonyl group integration .
- HRMS : Verify molecular ion ([M+H]+) and isotopic patterns consistent with sulfur and chlorine (if present) .
- HPLC-PDA : Use a reverse-phase column (e.g., Zorbax SB-C18) with UV detection at 254 nm. Purity >95% is ideal for biological assays .
Advanced Tip : For ambiguous stereochemistry, perform X-ray crystallography (SHELXL refinement) .
What experimental strategies are recommended for evaluating this compound’s biological activity?
Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., tyrosine kinases) using fluorescence-based assays (e.g., ADP-Glo™). IC50 values should be compared to known inhibitors .
- Cellular Uptake Studies : Use fluorescent analogs or LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) .
- Target Engagement : Employ surface plasmon resonance (SPR) or thermal shift assays to confirm binding to proposed targets .
Note : Include positive controls (e.g., staurosporine for kinase assays) and validate cytotoxicity via MTT assays .
How should researchers address low yields in the final coupling step of synthesis?
Answer:
- Optimize Coupling Agents : Replace EDC with DCC or use uronium salts (HATU) for sterically hindered reactions .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane. Higher dielectric solvents may improve reaction efficiency .
- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Troubleshooting : If byproducts persist, use preparative TLC or column chromatography for intermediate purification before the final step .
How can computational modeling resolve discrepancies between predicted and observed biological activity?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Compare binding poses with crystallographic data (PDB entries) .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes. Low RMSD (<2 Å) indicates robust binding .
- SAR Analysis : Modify substituents (e.g., methoxy → ethoxy) and predict activity changes via QSAR models (MOE or Schrödinger) .
Validation : Cross-check computational results with SPR or ITC binding affinity measurements .
What crystallographic techniques are suitable for resolving structural ambiguities, and how are challenges like twinning addressed?
Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.5 Å) data. Cool crystals to 100 K to reduce radiation damage .
- Refinement : SHELXL is preferred for small-molecule refinement. For twinned crystals, apply TWIN/BASF commands and validate with Rint and GooF metrics .
- Disorder Modeling : For flexible tetrahydroisoquinoline groups, use PART commands and restrain isotropic displacement parameters (ADPs) .
Advanced Tip : Merge multiple datasets (HKL-3000) to improve completeness for low-symmetry space groups .
How to design a structure-activity relationship (SAR) study for analogs of this compound?
Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., 6-methoxy → 6-fluoro benzothiazole) and compare IC50 values .
- Functional Group Swapping : Replace the tetrahydroisoquinoline sulfonyl group with piperazine or morpholine derivatives to assess steric/electronic effects .
- In Silico Clustering : Group analogs by physicochemical properties (cLogP, PSA) and correlate with activity via PCA .
Data Interpretation : Use heatmaps to visualize activity trends and prioritize lead compounds .
How to mitigate conflicting results between in vitro and cell-based assays?
Answer:
- Solubility Check : Measure solubility in assay buffers (e.g., PBS with 0.1% DMSO). Precipitates may falsely reduce activity .
- Metabolic Stability : Incubate compound with liver microsomes (e.g., human S9 fraction) to assess degradation. Use stable isotopes (e.g., deuterated analogs) to improve half-life .
- Off-Target Screening : Test against panels of 50+ kinases/phosphatases (Eurofins Panlabs) to identify polypharmacology .
Case Study : If inactive in cells but active in vitro, confirm cellular uptake via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
